molecular formula C11H12F2N2 B1621195 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 383145-87-7

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No. B1621195
M. Wt: 210.22 g/mol
InChI Key: ONMAUYDDKOPKPN-UHFFFAOYSA-N
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Description

“2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 318.28 .


Molecular Structure Analysis

The molecular structure of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” includes a 1H-indol-3-yl group, which is a common structure in many biologically active compounds . The presence of two fluorine atoms at positions 5 and 7 on the indole ring and a methyl group at position 2 could potentially influence the compound’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical form of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is solid . It has a molecular weight of 318.28 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Electrophilic Difluoromethylthiolation Reactions

Difluoromethanesulfonyl hypervalent iodonium ylides, closely related to the structure of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, have been utilized as electrophilic difluoromethylthiolation reagents for various nucleophiles. This method facilitates the synthesis of SCF2H-substituted compounds, including indoles, via copper catalysis, showcasing the compound's versatility in creating difluoromethylthio-substituted products with wide applicability in chemical synthesis (Arimori et al., 2016).

DNA Binding and Antimicrobial Activity

Cu(II) complexes of tridentate ligands, including structures analogous to 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, have demonstrated significant DNA binding properties and nuclease activity. These complexes, particularly those incorporating indole-based ligands, show promise in antimicrobial applications against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Kumar et al., 2012).

Asymmetric Synthesis

The compound has been involved in the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, highlighting its role in producing chiral molecules. This aspect of its application is crucial in pharmaceutical synthesis, where the chirality of molecules can significantly affect drug efficacy and safety (Jia-li, 2015).

Catalytic Activity in Organic Synthesis

Indole-based compounds like 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine have been used in the synthesis of novel trinuclear rare-earth metal amido complexes. These complexes have shown high catalytic activity in hydrophosphonylation reactions, indicating their potential as catalysts in organic synthesis, particularly in the formation of C-P bonds (Yang et al., 2014).

Safety And Hazards

The safety information available indicates that “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” may cause skin and eye irritation . The compound is classified as a combustible solid .

Future Directions

The future directions for “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential as therapeutic agents. Given the diverse pharmacological activities of indole derivatives , these compounds could be promising candidates for drug discovery and development.

properties

IUPAC Name

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMAUYDDKOPKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362532
Record name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

CAS RN

383145-87-7
Record name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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